molecular formula C20H18Cl3NO3 B5429444 4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine

4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine

Cat. No.: B5429444
M. Wt: 426.7 g/mol
InChI Key: FHHSQACDRWHZBS-IPKBDRFQSA-N
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Description

4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine is a complex organic compound that features a benzofuran ring, a morpholine ring, and multiple chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorine Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chlorine atoms at specific positions on the benzofuran ring.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran precursor is replaced by the morpholine moiety.

    Formation of the Ethylidene Linkage: The ethylidene linkage can be formed through aldol condensation reactions involving the appropriate aldehyde and ketone precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the benzofuran or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving chlorine-substituted aromatic compounds.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism by which 4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that recognize the compound’s unique structure. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with additional chlorine substituents.

    2-Methyl-4-chlorophenoxyacetic Acid (MCPA): A herbicide with a methyl group in place of one chlorine atom.

Uniqueness

4-{(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine is unique due to its combination of a benzofuran ring, a morpholine ring, and multiple chlorine substituents. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-3H-1-benzofuran-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl3NO3/c21-13-1-3-17-15(11-13)20(24-6-9-25-10-7-24)19(27-17)5-8-26-18-4-2-14(22)12-16(18)23/h1-5,11-12,20H,6-10H2/b19-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHSQACDRWHZBS-IPKBDRFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2C3=C(C=CC(=C3)Cl)OC2=CCOC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C\2C3=C(C=CC(=C3)Cl)O/C2=C\COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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